molecular formula C16H16N2O3 B12165783 7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one

7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one

Cat. No.: B12165783
M. Wt: 284.31 g/mol
InChI Key: NHGNIWIMJNHRGT-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
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Biological Activity

7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one, also known by its CAS number 1010869-38-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive examination of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse scientific literature.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol
CAS Number 1010869-38-1

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Notably, it has demonstrated selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for Staphylococcus aureus and Enterococcus faecalis .

The compound's bactericidal action is primarily attributed to its ability to inhibit protein synthesis pathways, subsequently affecting nucleic acid and peptidoglycan production. This dual action contributes to its efficacy in combating biofilm formation associated with resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against Candida species. The efficacy was measured through biofilm inhibition assays, where it significantly reduced biofilm formation compared to standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrazole and chromenone moieties can enhance biological activity. For instance, substituents at specific positions on the chromenone ring have been linked to increased potency against microbial targets. The presence of hydroxyl groups appears crucial in maintaining the compound's bioactivity .

Study 1: Antibacterial Efficacy Against MRSA

A detailed study evaluated the antibacterial efficacy of the compound against MRSA strains. The results showed that at concentrations of 62.216–124.432 μg/mL, the compound exhibited moderate-to-good antibiofilm activity compared to ciprofloxacin, which had significantly lower MIC values .

Study 2: Inhibition of Quorum Sensing

Another research highlighted the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa, reducing swarming motility by up to 45.7% at sub-MIC concentrations. This inhibition plays a critical role in disrupting biofilm formation and enhancing treatment efficacy against chronic infections .

Study 3: Comparative Analysis with Other Antimicrobials

In comparative studies, this compound outperformed several conventional antibiotics in terms of biofilm inhibition index (BI). The findings suggest that this compound could be a valuable candidate for developing new antimicrobial therapies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one exhibit significant antimicrobial properties. In vitro tests have shown that certain derivatives possess broad-spectrum antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example:

  • Compound 5k demonstrated potent antibacterial effects comparable to standard antibiotics like streptomycin.
  • Compounds with specific substitutions on the pyrazole ring exhibited enhanced antifungal activity against strains like Candida albicans .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies indicate that certain derivatives exhibit higher radical scavenging abilities than established antioxidants such as Trolax. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study focused on synthesizing various derivatives of the compound highlighted its effectiveness against bacterial strains. The study utilized molecular docking techniques to understand the interaction between synthesized compounds and bacterial enzymes, revealing binding affinities that suggest potential as new antimicrobial agents .
  • Antioxidant Activity Assessment : Another research effort evaluated the radical scavenging capabilities of different derivatives. The results indicated that compounds with specific structural features significantly outperformed traditional antioxidants in scavenging free radicals, suggesting their potential use in formulations aimed at reducing oxidative damage .

Therapeutic Implications

The promising biological activities associated with this compound derivatives suggest several therapeutic applications:

  • Infectious Disease Treatment : Given their antimicrobial properties, these compounds could be developed into new treatments for infections resistant to conventional antibiotics.
  • Oxidative Stress Management : Their antioxidant capabilities may position them as candidates for dietary supplements or pharmaceuticals aimed at mitigating oxidative stress-related conditions, such as cardiovascular diseases and neurodegenerative disorders.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)chromen-2-one

InChI

InChI=1S/C16H16N2O3/c1-3-4-10-7-14(19)21-16-9(2)15(20)12(8-11(10)16)13-5-6-17-18-13/h5-8,20H,3-4H2,1-2H3,(H,17,18)

InChI Key

NHGNIWIMJNHRGT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC=NN3)O)C

Origin of Product

United States

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